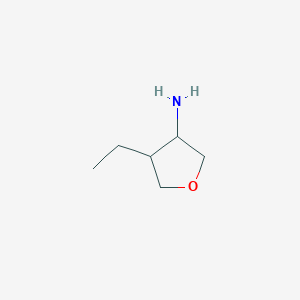
4-Ethyloxolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyloxolan-3-amine is a chemical compound that belongs to the class of oxolanes. It is a colorless liquid with the molecular formula C6H13NO. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyloxolan-3-amine typically involves the reaction of ethylamine with tetrahydrofuran under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the oxolane ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Ethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds and strong bases are typically employed
Major Products:
科学研究应用
4-Ethyloxolan-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals .
作用机制
The mechanism of action of 4-Ethyloxolan-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition .
相似化合物的比较
- 4-Methyloxolan-3-amine
- 4-Propylxolan-3-amine
- 4-Butyloxolan-3-amine
Comparison: 4-Ethyloxolan-3-amine is unique due to its specific ethyl group, which imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .
生物活性
4-Ethyloxolan-3-amine is a compound that has garnered interest due to its potential biological activities. This article examines its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of ethyl-substituted oxolane derivatives with amines. This process allows for the introduction of various functional groups that can enhance biological activity. The compound's structure can be represented as follows:
Biological Activity Overview
This compound has been investigated for several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of oxolane compounds may exhibit antitumor properties by inducing apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis and asthma.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Inhibition of leukotriene synthesis | |
| Immunomodulatory | Modulation of immune cell proliferation |
Antitumor Activity
Research indicates that this compound and its derivatives can induce apoptosis in various cancer cell lines. For instance, studies have shown that certain oxolane derivatives can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, leading to enhanced cell death in tumor cells .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is linked to its ability to inhibit key enzymes involved in inflammatory processes. For example, compounds similar to this compound have shown to inhibit 5-lipoxygenase (LOX), an enzyme crucial for leukotriene synthesis, which is implicated in inflammatory diseases .
Case Studies
Several case studies illustrate the practical applications and effectiveness of compounds related to this compound:
-
Case Study on Antitumor Efficacy :
A study involving a derivative of this compound demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was primarily through the activation of p53 signaling pathways, leading to increased expression of pro-apoptotic factors . -
Case Study on Anti-inflammatory Properties :
In a clinical setting, a related compound was tested on patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers such as TNF-α and IL-6 after treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
属性
IUPAC Name |
4-ethyloxolan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-5-3-8-4-6(5)7/h5-6H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFCHPORKPFYBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














